molecular formula C16H16O4 B2736393 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone CAS No. 93434-89-0

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone

Cat. No. B2736393
CAS RN: 93434-89-0
M. Wt: 272.3
InChI Key: VUAFGZAXAJIBOO-UHFFFAOYSA-N
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Description

2′-Hydroxy-4′-methylacetophenone, also known as 1-(2-hydroxy-4-methylphenyl)ethanone, is an organic compound . It has a molecular weight of 150.17 .


Synthesis Analysis

This compound can be synthesized by the Fries rearrangement of m-tolyl acetate in the presence of zirconium tetrachloride .


Molecular Structure Analysis

The linear formula of this compound is HOC6H3(CH3)COCH3 . The InChI key is LYKDOWJROLHYOT-UHFFFAOYSA-N .


Chemical Reactions Analysis

2′-Hydroxy-4′-methylacetophenone may be used in the preparation of 4′-methyl-2′-[(p-tolylsulfonyl)oxy]acetophenone .


Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.565 (lit.), a boiling point of 245 °C (lit.), and a density of 1.08 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Arylsubstituted Isoxazolines : The synthesis and mass spectrometric behavior of aryl-substituted isoxazolines, including compounds similar to 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone, were studied for potential applications in identifying these compounds in plant extracts (Dallakian et al., 1998).

  • Crystal Structure of Derivatives : Investigations into the crystal structure of compounds related to 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone, such as (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, have provided insights into their molecular conformation and potential applications in material science and chemistry (Xiaoping Rao et al., 2014).

Biological and Chemical Properties

  • Antimicrobial Activity : A study on the synthesis and antimicrobial activity of derivatives of 1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, which are structurally similar to 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone, revealed the potential of these compounds in developing new antimicrobial agents (Nagamani et al., 2018).

  • Anti-inflammatory Properties : A study investigated the inhibition of platelet aggregation by paeonol and its analogs, including compounds structurally related to 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone, highlighting their potential in developing anti-inflammatory drugs (Akamanchi et al., 1999).

Chemical Reactions and Applications

  • Synthesis of Novel Compounds : Research has explored the condensation and reaction mechanisms involving compounds akin to 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone, leading to the development of new chemical entities and potential applications in pharmaceuticals and material science (Moskvina et al., 2015).

  • Enantioselective Reactions : Studies have also focused on the enantioselective reactions involving derivatives of 1-(2-hydroxy-4-methoxyphenyl)ethanone, indicating the potential of these compounds in stereoselective synthesis and their importance in the development of chiral drugs (Chang et al., 2008).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

1-(2,4-dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-14(17)8-7-13(16(10)19)15(18)9-11-3-5-12(20-2)6-4-11/h3-8,17,19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAFGZAXAJIBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)CC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone

Synthesis routes and methods

Procedure details

A solution of 2-methyl resorcinol (1 eq) and p-methoxy phenyl acetic acid (1 eq) in boron trifluoride diethyl etherate (8 eq) was refluxed for 3½ h, whilst stirring, under nitrogen. The brown solution was allowed to cool to room temperature, quenched with NaOAc solution (10% w/v) and left to stand overnight. The resultant precipitate was filtered, washed with water and dried to give 1-(2,4-dihydroxy-3-methyl-phenyl)-2-(4-methoxy-phenyl)-ethanone as a solid.
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